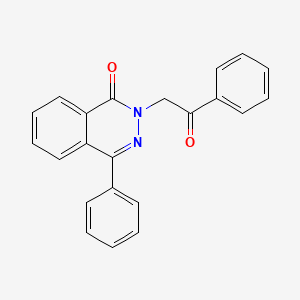

![molecular formula C11H15N3O3S B4237124 N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B4237124.png)

N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarboxamide

Descripción general

Descripción

“N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarboxamide” belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

A study has shown that a new series of 2- (arylamino)acetamides and N -arylacetamides containing sulfonamide moieties were designed, synthesized, characterized, and assessed for their antimicrobial activity . The general procedure for synthesis involves a mixture of 4-(piperidin-1-ylsulfonyl)aniline or 4-(morpholin-4-ylsulfonyl)aniline and chloroacetyl chloride in DMF, stirred at room temperature for 2 hours .Molecular Structure Analysis

The linear formula of “N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarboxamide” is C8H10N2O3S .Chemical Reactions Analysis

The compound exerts its effects through various mechanisms, including inhibition of enzyme activity, modulation of gene expression, and regulation of signaling pathways .Physical And Chemical Properties Analysis

The molecular weight of “N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarboxamide” is 392.5 g/mol.Aplicaciones Científicas De Investigación

Asymmetric Organocatalysis

N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide is utilized in asymmetric organocatalysis, which is pivotal for producing chiral molecules. This compound, due to its pyrrolidine core, can be a key component in synthesizing organocatalysts that facilitate reactions like aldol, Michael, or Mannich reactions with high enantioselectivity .

Drug Discovery and Development

The pyrrolidine ring found in N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide is a common motif in drug molecules. It’s used in medicinal chemistry to create new compounds with potential therapeutic effects, such as antibacterial, antifungal, and anticancer activities. The steric configuration of the pyrrolidine ring significantly influences the biological activity of these compounds .

Green Chemistry Synthesis

This compound is involved in green chemistry practices for synthesizing novel derivatives. These derivatives are being explored as potential inhibitors of critical enzymes like SARS-CoV-2 proteases. The eco-friendly synthesis methods align with the principles of green chemistry, aiming for sustainability and reduced environmental impact .

Biotechnology Applications

In biotechnology, N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide derivatives are investigated for their role as inhibitors of viral proteases, which is crucial in the fight against viruses like SARS-CoV-2. The compound’s derivatives are subjected to pharmacophore modeling and molecular docking studies to assess their efficacy as antiviral agents .

Material Science

The structural features of N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide make it a candidate for material science applications. Its derivatives could be used in the development of new materials with specific properties, such as charge transfer capabilities, which are essential for electronic and photonic devices .

Analytical Chemistry

In analytical chemistry, N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide and its derivatives can act as standards or reagents. Their well-defined structure and reactivity make them suitable for use in various analytical methods to quantify or identify other substances, ensuring accuracy and reliability in measurements .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide is the human carbonic anhydrase (CAs, EC 4.2.1.1) isozymes I, II, and VII (cytosolic, off-target isoforms), and IX and XII (anticancer drug targets) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Biochemical Pathways

The inhibition of carbonic anhydrases by N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide affects several biochemical pathways. These enzymes play a crucial role in maintaining acid-base balance in the body, participating in various physiological processes such as respiration and the transport of carbon dioxide and bicarbonate. Therefore, their inhibition can have significant effects on these processes .

Result of Action

The molecular and cellular effects of N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide’s action are primarily related to its inhibition of carbonic anhydrases. This can lead to changes in the pH balance within cells and tissues, potentially affecting various physiological processes. In the context of its anticancer activity, the inhibition of carbonic anhydrases IX and XII can disrupt tumor cell metabolism and growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy. Furthermore, the presence of other substances, such as proteins or other drugs, can also affect the compound’s action .

Propiedades

IUPAC Name |

N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c12-18(16,17)10-5-3-9(4-6-10)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15)(H2,12,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEHRSGIQXWHSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

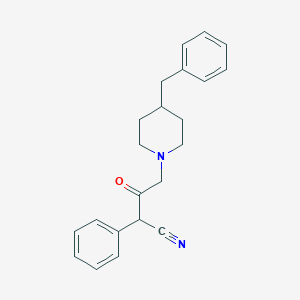

![2-chloro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4237054.png)

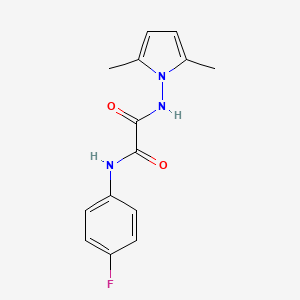

![N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4237062.png)

![N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea](/img/structure/B4237082.png)

![isopropyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4237087.png)

![5-bromo-N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B4237089.png)

![N-[4-(allyloxy)phenyl]-3-methoxybenzamide](/img/structure/B4237094.png)

![{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4237103.png)

![4-[3-(4-nitrophenoxy)benzoyl]morpholine](/img/structure/B4237110.png)

![1-{[4-(3-methylbenzoyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B4237112.png)

![1-(3-{5-[(2-chloro-6-fluorobenzyl)thio]-1H-tetrazol-1-yl}phenyl)ethanone](/img/structure/B4237117.png)

![2,2,2-trichloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4237138.png)